1-metil-1H-pirazolo[3,4-b]piridin-3-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Las 1H-pirazolo[3,4-b]piridinas, que incluyen la 1-metil-1H-pirazolo[3,4-b]piridin-3-amina, han sido ampliamente estudiadas por sus aplicaciones biomédicas . Se ha encontrado que tienen una actividad biológica significativa, lo que ha llevado a su uso en varios campos médicos .
Patrones de sustitución
Los patrones de sustitución de las 1H-pirazolo[3,4-b]piridinas, incluyendo la this compound, se han revisado, estableciendo el tipo de sustituyentes utilizados principalmente en las posiciones N1, C3, C4, C5 y C6 .
Similitud estructural con las bases púricas
Las 1H-pirazolo[3,4-b]piridinas, que incluyen la this compound, han atraído el interés de los químicos medicinales debido a su gran similitud con las bases púricas adenina y guanina .
Direcciones futuras de investigación
Los estudios para una comprensión más profunda del mecanismo de reacción y el progreso, la mejora de los rendimientos y la explotación adicional de métodos para la síntesis de derivados modificados están en curso .
Mecanismo De Acción
Target of Action
This compound belongs to the family of pyrazolopyridines, which have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine
Mode of Action
Given its structural similarity to purine bases, it may interact with targets in a similar manner to other purine analogs . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action, but this requires further investigation.
Análisis Bioquímico
Biochemical Properties
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and endogenous compounds. The inhibition of CYP1A2 by 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.
Cellular Effects
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 and HCT-116 . These effects are mediated through the disruption of cell signaling pathways and alterations in gene expression, leading to apoptosis and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition results in the accumulation of substrates that are normally metabolized by CYP1A2, leading to downstream effects on cellular metabolism and gene expression. Additionally, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has been shown to interact with other proteins involved in cell signaling, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of CYP1A2 activity and persistent alterations in gene expression. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CYP1A2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and endogenous compounds . The inhibition of CYP1A2 by this compound can lead to altered metabolic flux and changes in metabolite levels. Additionally, the compound may undergo biotransformation by other metabolic enzymes, resulting in the formation of active or inactive metabolites that contribute to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . It is distributed primarily in the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of the compound in these tissues are important for understanding its pharmacokinetics and potential toxicity.
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum, where CYP1A2 is located. The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Métodos De Preparación
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions . Another approach includes the reaction of 3-aminopyridine with methylhydrazine in the presence of a suitable catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, often using reagents like alkyl halides or acyl
Actividad Biológica
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is , with a molecular weight of approximately 148.16 g/mol. The structure features a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 3-position. This unique arrangement contributes to its pharmacological properties.
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine primarily acts through interactions with various enzymes, particularly kinases. Kinases are crucial in cellular signaling pathways that regulate processes such as cell growth, differentiation, and metabolism. The compound's mechanism involves:
- Enzyme Inhibition : It binds to the active sites of specific kinases, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This inhibition can lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, impacting cellular responses to stimuli.
Anticancer Properties
Recent studies have highlighted the potential of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine as an anticancer agent. For instance:
- Inhibition of TBK1 : A derivative of pyrazolo[3,4-b]pyridine was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in THP-1 and RAW264.7 cells, demonstrating significant antiproliferative effects on various cancer cell lines including A172 and U87MG .
Cellular Effects
The compound has been shown to influence several cellular processes:
- Cell Signaling Pathways : By modulating kinase activity, it can alter pathways involved in cell survival and death.
- Metabolic Regulation : It affects gene expression related to metabolic processes, potentially enhancing or inhibiting cellular energy production.
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Study on TBK1 Inhibition : A series of derivatives demonstrated varying degrees of TBK1 inhibition and antiproliferative activity across multiple cancer cell lines. The structure–activity relationship (SAR) analysis provided insights into how modifications to the pyrazolo-pyridine structure influenced biological activity .
- Kinase Interaction Studies : Research indicated that compounds within this class could interact with various kinases involved in cancer signaling pathways, suggesting their potential as therapeutic agents against tumors .
Data Tables
Compound Name | Molecular Formula | IC50 (nM) | Target Kinase | Cell Lines Tested |
---|---|---|---|---|
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | C7H8N4 | N/A | Various Kinases | A172, U87MG |
TBK1 Inhibitor Derivative | C7H8N4 | 0.2 | TBK1 | THP-1, RAW264.7 |
Propiedades
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCCEDOUTZFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299003 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72583-83-6 | |
Record name | 72583-83-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.